1-((2-ethoxy-5-isopropylphenyl)sulfonyl)-1H-benzo[d]imidazole is a complex organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties. The specific structure of this compound incorporates a sulfonyl group linked to a benzimidazole core, which enhances its potential applications in medicinal chemistry.
The compound can be synthesized through various chemical reactions involving benzimidazole and sulfonylating agents. Research articles and patents provide insights into its synthesis and properties, highlighting its relevance in pharmaceutical applications.
This compound is classified as:
The synthesis of 1-((2-ethoxy-5-isopropylphenyl)sulfonyl)-1H-benzo[d]imidazole typically involves several key steps:
The reactions typically require controlled temperatures and specific solvents (like dimethylformamide or dimethyl sulfoxide) to ensure high yields and purity of the final product. Reaction conditions such as temperature, time, and catalyst choice significantly influence the efficiency of the synthesis.
The molecular structure of 1-((2-ethoxy-5-isopropylphenyl)sulfonyl)-1H-benzo[d]imidazole can be represented as follows:
The compound features a benzimidazole ring system fused with a phenyl group that bears an ethoxy and isopropyl substituent, along with a sulfonyl group. The arrangement of these functional groups contributes to its chemical reactivity and biological activity.
The compound undergoes several types of chemical reactions:
Reactions are typically monitored using techniques such as thin-layer chromatography or high-performance liquid chromatography to ensure product formation and purity.
The mechanism of action for 1-((2-ethoxy-5-isopropylphenyl)sulfonyl)-1H-benzo[d]imidazole is largely dependent on its interaction with biological targets:
Studies have shown that benzimidazole derivatives exhibit significant activity against various cancer cell lines and inflammatory models, suggesting that this compound could have similar effects.
Characterization techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS) are commonly employed to confirm the structure and purity of synthesized compounds.
The compound 1-((2-ethoxy-5-isopropylphenyl)sulfonyl)-1H-benzo[d]imidazole (CAS: 723745-69-5) exemplifies strategic molecular design in medicinal chemistry. Its structure integrates three pharmacophoric elements:
Molecular Properties:The compound (C₁₈H₂₀N₂O₃S, MW: 344.43 g/mol) exhibits moderate lipophilicity (calculated logP: ~2.07), facilitating membrane permeation [1] [3]. Its polar surface area (PSA) of 48.13 Ų aligns with bioavailability requirements for central nervous system (CNS)-active drugs [8].
Synthetic Versatility:Benzimidazole sulfonylation allows regioselective N1-substitution, avoiding isomeric impurities. The 2-ethoxy-5-isopropylbenzene sulfonyl chloride can be coupled with benzimidazole under mild basic conditions (e.g., K₂CO₃/DMF) [5] [7].
Table 1: Key Molecular Descriptors
Property | Value | Significance |
---|---|---|
Molecular Formula | C₁₈H₂₀N₂O₃S | Defines atom composition and mass |
Molecular Weight | 344.43 g/mol | Impacts pharmacokinetics |
logP (Partition Coefficient) | ~2.07 | Predicts lipid membrane permeability |
Polar Surface Area (PSA) | 48.13 Ų | Correlates with cellular uptake |
Hydrogen Bond Acceptors | 6 | Influences target binding affinity |
The evolution of sulfonylated benzimidazoles reflects iterative bioisosteric optimization:
Early Benzimidazole Therapeutics (1940s–1990s):Initial applications focused on antihelmintics (e.g., albendazole) and antivirals, leveraging the scaffold’s resemblance to purines [4] [10]. Proton-pump inhibitors (e.g., omeprazole) later demonstrated the sulfinyl variant’s utility, though sulfonyl derivatives remained underexplored until the 2000s [10].
Bioisosteric Advancements (2010s):Critical innovations emerged from replacing metabolically labile groups with sulfonylated benzimidazoles:
Table 2: Key Benzimidazole Sulfonamide Derivatives in Epigenetic Research
Compound | Structural Feature | Target | Key Advancement |
---|---|---|---|
MS436 (Azobenzene) | Azo linker | BET BD1 | First-gen BD1-selective inhibitor |
9a (Benzimidazole sulfonamide) | Pyridylsulfonamide | BET BD1 | 10-fold improved metabolic stability |
I-BET469 | Dimethylphenol-benzimidazole | Pan-BET | Clinical-phase epigenetic modulator |
Target Compound | 2-Ethoxy-5-isopropylphenyl | Undisclosed epigenetic | Commercialized for research (2020s) |
Table 3: Commercial Availability & Research Use
Supplier | Catalog ID | Purity | Primary Application |
---|---|---|---|
JHECHEM CO LTD | 723745-69-5 | Not specified | Building block synthesis |
ChemDiv | 8122-1870 | Screening grade | Epigenetic target screening |
BLD Pharm | 714211-75-3* | Cold-chain | Chemical biology probes |
*Note: Structural analog with methylimidazole variant [5].
Table 4: Historical Milestones in Sulfonylated Benzimidazole Development
Year Range | Key Advancement | Impact |
---|---|---|
1940s–1960s | Discovery of benzimidazole in vitamin B₁₂ | Established biological relevance |
1970s–1990s | Antihelmintics (albendazole) & PPIs (omeprazole) | Validated clinical utility |
2010–2015 | Azobenzene-based BET inhibitors (MS436) | Proof-of-concept for BD1 selectivity |
2016–2020 | Benzimidazole sulfonamides (e.g., 9a) | Improved metabolic stability and selectivity |
2021–Present | Commercial research compounds (e.g., target molecule) | Tool compounds for epigenetic research |
CAS No.: 334-48-5
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.: 42599-90-6
CAS No.:
CAS No.: 100502-66-7